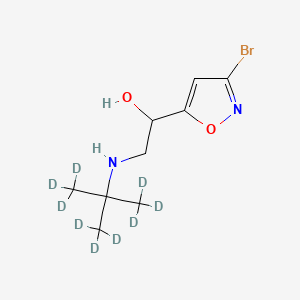

Broxaterol-d9

Description

Significance of Stable Isotopes in Modern Pharmaceutical Research

Stable isotopes, which are non-radioactive, have become indispensable tools in modern pharmaceutical research due to their safety and versatility. researchgate.netmetsol.com Unlike radioactive isotopes, they pose no radiation risk, making them ideal for use in clinical studies, particularly in vulnerable populations. metsol.comnih.gov Their application allows researchers to safely and accurately observe biological processes. metsol.com

In quantitative proteomics, stable isotope labeling is employed to compare changes in protein abundance between different samples. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve the metabolic incorporation of "heavy" amino acids (e.g., containing ¹³C or ¹⁵N) into proteins. washington.edu Mass spectrometry can then distinguish between the light and heavy forms, allowing for precise relative quantification. nih.govwashington.edu Furthermore, stable isotopes are crucial in drug metabolism studies, enabling the tracing of metabolic pathways and the identification of metabolites. nih.gov This provides critical insights into how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Rationale for Deuterium (B1214612) Incorporation in Drug Development and Analysis

Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant interest in drug development. humanjournals.com The substitution of hydrogen with deuterium, known as deuteration, is a subtle structural modification that can have a substantial impact on a drug's properties. nih.gov The foundational principle behind this is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. humanjournals.comtandfonline.com This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by metabolic enzymes like the cytochrome P450 (CYP450) family. tandfonline.com

This effect is strategically utilized to enhance a drug's metabolic stability. By selectively replacing hydrogen atoms at sites of metabolism ("soft spots") with deuterium, the rate of metabolic breakdown can be slowed. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing. nih.govtandfonline.com The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, tetrabenazine. nih.gov

Beyond altering metabolic profiles, deuterated compounds are frequently synthesized for use as internal standards in bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS). Because deuterated analogs have a higher mass but nearly identical chemical properties and retention times to the parent drug, they are ideal for accurately quantifying the concentration of the unlabeled drug in biological samples. washington.edu

Overview of Broxaterol as a Pharmacological Agent and Context for Deuterated Analogs

Broxaterol is a pharmacological agent classified as a β2-adrenergic receptor agonist. wikipedia.orgpatsnap.com Its primary mechanism of action involves stimulating β2-adrenergic receptors, which are prevalent in the smooth muscle of the airways. ontosight.aiontosight.ai This stimulation leads to the relaxation of bronchial smooth muscles, a process known as bronchodilation, which helps to improve airflow. patsnap.comontosight.ai Due to these properties, Broxaterol has been investigated for its utility in respiratory conditions that involve airflow obstruction. wikipedia.orgpatsnap.com The chemical structure of Broxaterol features a 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol backbone. wikipedia.orgnih.gov

In the context of pharmaceutical research and analysis, a deuterated analog such as Broxaterol-d9 is synthesized for specific scientific applications. This compound is a labeled version of Broxaterol where nine hydrogen atoms have been replaced by deuterium. pharmaffiliates.com Given its structure, these substitutions are located on the tert-butyl group, resulting in the chemical name 3-Bromo-α-[[ (1,1-dimethylethyl-d9)amino]methyl]-5-isoxazolemethanol. The primary purpose for creating such a compound is typically for use as an internal standard in quantitative bioanalysis. In studies designed to measure the concentration of Broxaterol in biological matrices like plasma or urine, a known amount of this compound is added to the sample. During analysis by LC-MS, the deuterated standard co-elutes with the unlabeled drug but is distinguished by its higher mass. This allows for precise correction for any sample loss during preparation and for variations in instrument response, thereby ensuring highly accurate quantification of the parent drug, Broxaterol.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15BrN2O2 |

|---|---|

Molecular Weight |

272.19 g/mol |

IUPAC Name |

1-(3-bromo-1,2-oxazol-5-yl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol |

InChI |

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/i1D3,2D3,3D3 |

InChI Key |

JBRBWHCVRGURBA-GQALSZNTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=NO1)Br)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=NO1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for Broxaterol D9

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Broxaterol-d9 Synthesis

The synthesis of this compound involves the selective replacement of nine hydrogen atoms with deuterium atoms. Based on the structure of Broxaterol, these nine deuterium atoms are located on the tert-butyl group. The following sections outline plausible strategies for achieving this site-specific deuteration.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic hydrogen-deuterium exchange (HDX) represents a common method for introducing deuterium into a molecule. mdpi.comnih.gov This approach involves treating the non-deuterated parent compound or a synthetic intermediate with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst. snnu.edu.cnmdpi.com For Broxaterol, a late-stage HDX on the final molecule would likely be challenging due to the presence of multiple functional groups that could undergo side reactions. A more feasible approach would involve the HDX of a precursor, specifically the tert-butylamine (B42293), before its incorporation into the final molecule. However, achieving high levels of deuteration specifically on the methyl groups of the tert-butyl moiety through exchange can be difficult and may require harsh reaction conditions.

De novo Synthesis Pathways Utilizing Deuterated Precursors

A more direct and common strategy for the synthesis of specifically labeled compounds like this compound is the de novo synthesis pathway, which utilizes a deuterated building block. vulcanchem.comnih.govresearchgate.net In the case of this compound, the most logical and efficient approach is to use deuterated tert-butylamine (tert-butylamine-d9) in the final step of the synthesis.

The general synthesis of Broxaterol involves the reaction of a bromoethanol derivative with tert-butylamine. wikipedia.org By substituting standard tert-butylamine with its deuterated counterpart, tert-butylamine-d9, the resulting Broxaterol molecule will contain the desired nine deuterium atoms on the tert-butyl group.

Plausible Synthetic Route for this compound:

Formation of the Isoxazole (B147169) Ring: The synthesis begins with a 1,3-dipolar cycloaddition between bromonitrile oxide and 3-butyn-2-one (B73955) to form the isoxazole ring structure. wikipedia.org

Bromination: Selective α-bromination of the acetyl group is then carried out. wikipedia.org

Reduction: The resulting bromoketone is reduced to a bromoethanol derivative using a reducing agent like sodium borohydride. wikipedia.org

Coupling with Deuterated Amine: The crucial step for producing this compound involves the treatment of the bromoethanol derivative with tert-butylamine-d9. The nitrogen atom of the deuterated amine displaces the bromine atom, forming the final this compound compound.

This method offers high specificity and ensures that the deuterium atoms are incorporated at the desired positions with high isotopic purity.

Chemoenzymatic or Biocatalytic Deuteration Routes

Chemoenzymatic and biocatalytic methods offer highly selective routes for deuteration under mild reaction conditions. nih.govrsc.orgnih.gov These methods utilize enzymes to catalyze the incorporation of deuterium from a source like D₂O. rsc.orgnih.gov While a direct enzymatic deuteration of the final Broxaterol molecule is not a well-established method, a chemoenzymatic approach could potentially be used to synthesize the deuterated precursor, tert-butylamine-d9. For example, an engineered enzyme could catalyze the reductive amination of a deuterated acetone (B3395972) precursor in the presence of a deuterated methyl source. However, for a molecule like this compound, the de novo synthesis using a commercially available or readily synthesized deuterated precursor remains the most practical and widely used approach.

Isotopic Enrichment and Purity Assessment Techniques

Following the synthesis of this compound, it is crucial to determine the degree of deuteration and the isotopic purity of the final product. This is achieved using sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). ansto.gov.au

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Degree

Quantitative NMR (qNMR) is a powerful technique for determining the level of deuterium incorporation at specific sites within a molecule. spectralservice.denih.govckisotopes.comsigmaaldrich.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signal corresponding to the tert-butyl protons (typically a singlet in the non-deuterated compound) would be significantly diminished or absent. spectralservice.de By comparing the integration of this residual proton signal to the integration of other non-deuterated protons in the molecule, the percentage of deuterium incorporation can be calculated. researchgate.net

²H NMR Spectroscopy: A deuterium (²H) NMR spectrum will show a signal at the chemical shift corresponding to the tert-butyl group, confirming the presence and location of the deuterium atoms. sigmaaldrich.com The relative integration of this signal can provide a quantitative measure of the deuteration level. sigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show characteristic changes. The carbon atom of the quaternary center of the tert-butyl group will exhibit a multiplet splitting pattern due to coupling with the attached deuterium atoms (a C-D bond). Additionally, an isotopic shift effect may be observed. nih.gov

| NMR Technique | Expected Observation for this compound | Information Gained |

| ¹H NMR | Significant reduction or absence of the tert-butyl proton signal. | Percentage of deuteration at the tert-butyl position. |

| ²H NMR | Presence of a signal at the chemical shift of the tert-butyl group. | Confirmation of deuterium incorporation and its location. |

| ¹³C NMR | Splitting of the quaternary carbon signal of the tert-butyl group and potential isotopic shift. | Confirmation of deuteration at the specific carbon centers. |

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution

High-Resolution Mass Spectrometry (HRMS) is another essential tool for assessing the isotopic purity and distribution in a deuterated compound. researchgate.netalmacgroup.com HRMS can distinguish between molecules with very small mass differences, making it ideal for analyzing isotopologues (molecules that differ only in their isotopic composition). researchgate.netthermofisher.commetrolab.gr

| Analytical Parameter | Technique | Purpose |

| Degree of Deuteration | Quantitative ¹H NMR | To quantify the percentage of hydrogen atoms replaced by deuterium at the target site. |

| Isotopic Distribution | High-Resolution Mass Spectrometry | To determine the relative abundance of different isotopologues (e.g., d9, d8, d7, etc.). |

| Structural Confirmation | ¹H, ¹³C, and ²H NMR | To confirm that the deuterium has been incorporated at the correct molecular position. |

Advanced Analytical Applications of Broxaterol D9

Development and Validation of Bioanalytical Methods Using Broxaterol-d9 as an Internal Standard

The use of this compound is pivotal in creating reliable bioanalytical methods for the determination of Broxaterol concentrations in complex biological matrices such as plasma, urine, and tissue homogenates. wuxiapptec.comanapharmbioanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules like Broxaterol in biological samples due to its high sensitivity and selectivity. bioanalysis-zone.com The development of a robust LC-MS/MS method using this compound involves several optimization steps.

Initially, the mass spectrometric conditions for both Broxaterol and this compound are optimized. This includes selecting the appropriate ionization mode (typically electrospray ionization - ESI) and polarity (positive or negative ion mode) to achieve the best signal intensity. Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are identified and optimized for maximum sensitivity. For Broxaterol, this would involve fragmentation of the protonated molecule [M+H]⁺ to yield specific product ions. This compound would be expected to have a precursor ion with a mass-to-charge ratio (m/z) that is 9 Daltons higher than that of Broxaterol, and its fragmentation pattern would be carefully studied to select a stable and intense MRM transition that is free from crosstalk with the analyte.

Chromatographic conditions are then optimized to achieve efficient separation of Broxaterol from endogenous matrix components and to ensure that Broxaterol and this compound co-elute. nih.gov This co-elution is critical for effective compensation of matrix effects. clearsynth.com The choice of the analytical column (e.g., a C18 column), mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate), flow rate, and gradient elution profile are all systematically adjusted to obtain a sharp, symmetrical peak shape and an adequate retention time. frontierspartnerships.org

Sample preparation is another crucial aspect, with techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) being employed to remove proteins and other interfering substances from the biological matrix. gubra.dklcms.cz The recovery of both Broxaterol and this compound is assessed during this stage to ensure that the chosen extraction method is efficient and does not introduce variability.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is more common for the analysis of polar, non-volatile compounds like Broxaterol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov In a hypothetical GC-MS method for Broxaterol, both the analyte and this compound would be subjected to the same derivatization reaction, for instance, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The selection of an appropriate deuterated internal standard for GC-MS analysis is crucial, as the derivatization process can influence the fragmentation patterns and potential for cross-contribution between the analyte and the internal standard. researchgate.net The GC method would be optimized to ensure the separation of the derivatized Broxaterol from other matrix components. This would involve optimizing the temperature program of the GC oven, the choice of the capillary column, and the carrier gas flow rate. scioninstruments.com In the mass spectrometer, electron ionization (EI) is commonly used, and specific ions for the derivatized Broxaterol and this compound would be selected for quantification using selected ion monitoring (SIM) or MRM. epa.govnih.gov

Addressing Matrix Effects and Ion Suppression/Enhancement with Deuterated Internal Standards

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, are a significant challenge in LC-MS/MS-based bioanalysis. clearsynth.com These effects can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration, respectively, and can compromise the accuracy and reproducibility of the method.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. clearsynth.com Since this compound has nearly identical physicochemical properties to Broxaterol, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the MS source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to a more accurate and precise quantification of the analyte. lcms.cz While deuterated standards are highly effective, it is important to note that in some cases, slight differences in retention times between the analyte and the deuterated internal standard can lead to differential matrix effects, a phenomenon that must be evaluated during method validation.

Method Validation Parameters for Quantitative Bioanalysis (Accuracy, Precision, Linearity, Selectivity, Recovery)

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. The use of this compound is integral to meeting the acceptance criteria for these validation parameters.

The key validation parameters include:

Accuracy: The closeness of the determined value to the nominal concentration. It is expressed as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and the coefficient of determination (r²) is calculated.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction procedure for the analyte and the internal standard from the biological matrix.

Below is a hypothetical data table illustrating typical acceptance criteria for the validation of a bioanalytical method for Broxaterol using this compound.

| Validation Parameter | Concentration Level | Acceptance Criteria | Hypothetical Result |

| Intra-day Accuracy | LLOQ, LQC, MQC, HQC | Within ±20% for LLOQ, ±15% for others | Meets criteria |

| Inter-day Accuracy | LLOQ, LQC, MQC, HQC | Within ±20% for LLOQ, ±15% for others | Meets criteria |

| Intra-day Precision | LLOQ, LQC, MQC, HQC | ≤20% RSD for LLOQ, ≤15% RSD for others | Meets criteria |

| Inter-day Precision | LLOQ, LQC, MQC, HQC | ≤20% RSD for LLOQ, ≤15% RSD for others | Meets criteria |

| Linearity | Calibration Range | r² ≥ 0.99 | 0.998 |

| Selectivity | Blank samples from multiple sources | No significant interfering peaks at the retention time of the analyte and IS | No interference observed |

| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible | >85% for both analyte and IS |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Role of this compound in Quantitative Bioanalysis for Preclinical Studies

In preclinical studies, the quantitative analysis of a drug candidate in biological matrices is essential for determining its pharmacokinetic (PK) and toxicokinetic (TK) properties. wuxiapptec.comnih.gov These studies inform dose selection and safety assessments prior to human clinical trials. The use of a reliable internal standard like this compound is crucial for generating high-quality data in these studies. anapharmbioanalytics.com

By ensuring the accuracy and precision of the bioanalytical method, this compound allows for the reliable determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). gubra.dk This enables a clear understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

Application in High-Throughput Screening Assays

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those with activity at a specific biological target. eddc.sg While HTS is primarily used for hit identification, downstream assays to characterize the hits and lead compounds often require quantitative bioanalysis. In this context, a robust and efficient analytical method is necessary to handle a large number of samples.

The use of a stable isotope-labeled internal standard such as this compound is highly advantageous in a high-throughput environment. The reliability it imparts to the analytical method reduces the need for repeat analyses, thereby increasing throughput. mdpi.com Furthermore, in preclinical PK screens where multiple compounds are evaluated in parallel, having a validated and robust bioanalytical method for each compound, underpinned by a reliable internal standard, is essential for making accurate comparisons and selecting the most promising candidates for further development. metrionbiosciences.com The implementation of counter-screens to eliminate false positives is also a critical part of the HTS workflow, and reliable quantitative analysis is key to correctly interpreting these results. sygnaturediscovery.com

Utilization in In Vitro and In Vivo Sample Quantification

The quantification of xenobiotics in biological matrices is a cornerstone of drug metabolism and pharmacokinetic studies. Deuterium-labeled compounds, such as this compound, serve as ideal internal standards in these analytical procedures, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comaptochem.com The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the analyte of interest—in this case, Broxaterol—while possessing a distinct mass. aptochem.com This mass difference, conferred by the nine deuterium (B1214612) atoms, allows the mass spectrometer to differentiate between the analyte and the internal standard, a critical factor for accurate quantification. cerilliant.com

In Vitro Applications:

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or petri dish, are essential for the initial assessment of a drug candidate's metabolic stability. technologynetworks.com In these assays, Broxaterol would be incubated with liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. nih.gov By adding a known concentration of this compound to the incubation mixture at the beginning of the experiment, analysts can accurately quantify the amount of parent Broxaterol remaining over time. The deuterated standard compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby enhancing the precision and accuracy of the results. clearsynth.comscioninstruments.com This allows for a reliable determination of the drug's intrinsic clearance and potential metabolic pathways. clearsynth.com

In Vivo Applications:

Following promising in vitro results, studies progress to in vivo models, which involve living subjects like animals, to understand how a drug behaves in a whole organism. technologynetworks.comnih.gov In these studies, after administration of Broxaterol to the animal model, biological samples such as blood, plasma, urine, and feces are collected over time. nih.govlabforward.io this compound is added to these samples during the extraction process. Its presence helps to correct for any loss of the analyte during sample cleanup and analysis. clearsynth.com The ratio of the peak area of Broxaterol to the peak area of this compound is used to construct a calibration curve, from which the concentration of Broxaterol in the biological samples can be accurately determined. clearsynth.com This information is vital for establishing the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion (ADME). thalesnano.com

Below is a representative data table illustrating how the results from an LC-MS/MS analysis using a deuterated internal standard might be presented.

| Sample Type | Analyte (Broxaterol) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Blank | 0 | 150,100 | 0.000 | 0.00 |

| Standard 1 | 1,520 | 151,500 | 0.010 | 1.0 |

| Standard 2 | 7,650 | 152,000 | 0.050 | 5.0 |

| Standard 3 | 15,300 | 151,000 | 0.101 | 10.0 |

| In Vitro Sample (t=0 min) | 14,950 | 150,500 | 0.099 | 9.9 |

| In Vitro Sample (t=30 min) | 8,970 | 151,200 | 0.059 | 5.9 |

| In Vivo Plasma (t=1 hr) | 12,160 | 152,000 | 0.080 | 8.0 |

| In Vivo Plasma (t=4 hr) | 4,560 | 151,800 | 0.030 | 3.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of this compound in Advanced Spectroscopic Techniques

The introduction of deuterium into a molecule like Broxaterol opens up avenues for advanced spectroscopic analysis beyond simple quantification. The heavier isotope of hydrogen alters the vibrational and magnetic resonance properties of the molecule in subtle but measurable ways. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. studymind.co.uk While proton (¹H) NMR is most common, deuterium (²H) NMR offers unique advantages, especially for studying molecular dynamics. sigmaaldrich.com In solution, the angular-dependent interactions that broaden signals in solid-state NMR are averaged out, resulting in sharp peaks. researchgate.net However, the relaxation properties of deuterium nuclei are highly sensitive to their local environment and motion.

By selectively incorporating deuterium at specific positions, as in this compound, researchers can probe the dynamics at those sites. nih.gov For instance, changes in the deuterium relaxation rates (R₁, R₁ρ) can provide information on the picosecond-to-nanosecond timescale motions of the part of the molecule where the deuterium atoms are located. nih.gov This can be particularly insightful for understanding how Broxaterol interacts with its biological target. The binding of a drug to a receptor often involves a conformational change and a reduction in molecular motion, which would be reflected in the deuterium NMR relaxation parameters. nih.gov

Furthermore, solid-state ²H NMR can be used to study the orientation and dynamics of molecules in more ordered environments, such as when bound to a membrane or a receptor. researchgate.netnih.gov The quadrupolar splitting observed in solid-state ²H NMR spectra provides direct information about the spatial orientation of the carbon-deuterium bonds. researchgate.net

A hypothetical dataset from a deuterium NMR relaxation study could look like this:

| Labeled Position | R₁ (s⁻¹) Free in Solution | R₁ (s⁻¹) Bound to Receptor | % Change | Interpretation |

| -CD₃ (Methyl group) | 25 | 45 | +80% | Significant restriction of methyl group rotation upon binding. |

| Aromatic -CD- | 15 | 28 | +87% | Reduced tumbling of the aromatic ring in the bound state. |

| Aliphatic -CD- | 20 | 35 | +75% | Decreased flexibility of the side chain upon receptor interaction. |

This table is for illustrative purposes only and does not represent actual experimental data.

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. wikipedia.orghoriba.com The frequencies of these vibrations are dependent on the masses of the atoms involved in the bond and the bond strength. redalyc.org The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. wikipedia.org This isotopic shift is a powerful tool for assigning specific vibrational bands and for studying the conformation of molecules. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wikipedia.org The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of the IR spectrum. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to lower frequencies, typically around 2100-2300 cm⁻¹. This clear separation allows for the unambiguous identification of vibrations involving the deuterated positions. By analyzing these shifted peaks, researchers can gain insights into the local environment and conformation of the deuterated parts of the this compound molecule. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of light. horiba.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. europeanpharmaceuticalreview.com Similar to IR spectroscopy, the C-D vibrations in the Raman spectrum of this compound will be shifted to lower wavenumbers compared to the C-H vibrations of unlabeled Broxaterol. redalyc.org This allows for detailed conformational analysis, as the vibrational frequencies can be sensitive to changes in molecular geometry and intermolecular interactions. memphis.edunih.gov

The following table shows hypothetical vibrational frequency shifts for Broxaterol and this compound.

| Vibrational Mode | Broxaterol (cm⁻¹) | This compound (cm⁻¹) | Isotopic Shift (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3050 | 3050 | 0 | Unaffected aromatic C-H |

| Aliphatic C-H Stretch | 2960 | - | - | |

| Aliphatic C-D Stretch | - | 2210 | -750 | Deuterated aliphatic group |

| Methyl C-H Stretch | 2980 | - | - | |

| Methyl C-D Stretch | - | 2230 | -750 | Deuterated methyl group |

| C-O Stretch | 1250 | 1248 | -2 | Minor effect of deuteration |

This table is for illustrative purposes only and does not represent actual experimental data.

By combining these advanced spectroscopic techniques, a comprehensive picture of the structure, dynamics, and interactions of this compound can be developed, providing valuable information for drug design and development. clearsynth.comnih.gov

Metabolic Fate Investigations Utilizing Broxaterol D9

Elucidation of Metabolic Pathways via Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The strategic placement of deuterium atoms in a drug molecule can significantly influence its metabolic rate, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond more difficult to break during enzymatic reactions.

Theoretical Framework of Deuterium Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of drug metabolism, this typically involves the oxidation of a C-H bond, which is often a rate-limiting step in the metabolic process. The substitution of hydrogen with deuterium can slow down this step, leading to a decreased rate of metabolism. researchgate.netnih.gov This "metabolic switching" can sometimes alter the primary metabolic pathway, providing a clearer understanding of the different routes of biotransformation. researchgate.net

Experimental Design for KIE Measurement in Broxaterol-d9 Metabolism

To measure the KIE in this compound metabolism, a comparative in vitro study would be designed. This would involve incubating both Broxaterol and this compound with a metabolically active system, such as human liver microsomes or hepatocytes. The disappearance of the parent compound and the formation of metabolites would be monitored over time using liquid chromatography-mass spectrometry (LC-MS).

The KIE would be calculated as the ratio of the rate of metabolism of Broxaterol to the rate of metabolism of this compound. A KIE value significantly greater than 1 would indicate that the deuterated position is a primary site of metabolism.

Hypothetical Experimental Parameters for KIE Measurement:

| Parameter | Value |

| Test System | Pooled Human Liver Microsomes |

| Substrate Concentration | 1 µM |

| Microsomal Protein | 0.5 mg/mL |

| Incubation Time | 0, 5, 15, 30, 60 min |

| Analysis Method | LC-MS/MS |

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro metabolic stability assays are crucial for predicting a drug's in vivo pharmacokinetic profile. nuvisan.com These studies, typically conducted using liver fractions, help to determine the rate at which a compound is metabolized and to identify the resulting metabolites. springernature.com

Hepatic Microsomal Stability Assessment of this compound

The metabolic stability of this compound can be assessed by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. nih.govresearchgate.net The rate of disappearance of this compound over time provides a measure of its intrinsic clearance. mercell.com

A hypothetical study might show that this compound has a longer half-life in human liver microsomes compared to its non-deuterated counterpart, suggesting that the deuteration has successfully slowed down its metabolism.

Hypothetical Metabolic Stability of Broxaterol and this compound in Human Liver Microsomes:

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Broxaterol | 25 | 27.7 |

| This compound | 75 | 9.2 |

Hepatocyte Incubation Studies for Primary Metabolite Identification

While microsomes are useful for studying Phase I metabolism, primary hepatocytes provide a more complete picture as they contain both Phase I and Phase II metabolic enzymes. news-medical.netnih.gov Incubating this compound with hepatocytes allows for the identification of a broader range of metabolites, including conjugated products. europa.eu

The experimental design would involve incubating this compound with cryopreserved human hepatocytes in suspension. youtube.combioivt.com Samples would be collected at various time points and analyzed by high-resolution mass spectrometry to identify potential metabolites.

Identification and Structural Characterization of Deuterated Metabolites by Mass Spectrometry

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful technique for identifying and structurally characterizing drug metabolites. mdpi.com In the case of this compound, the presence of the deuterium label provides a unique signature that aids in distinguishing metabolites from endogenous compounds.

The mass spectrometer would be set to detect the characteristic mass shift corresponding to the deuterium atoms. For example, a metabolite that retains the d9-label would have a mass 9 units higher than its non-deuterated equivalent. Tandem mass spectrometry (MS/MS) would then be used to fragment the metabolite ions, providing structural information to pinpoint the site of metabolic modification. This approach is instrumental in building a comprehensive metabolic map for the deuterated compound.

In Vivo Preclinical Metabolism and Disposition Studies

The investigation into the metabolic fate of this compound, a deuterated isotopologue of the β2-adrenergic agonist Broxaterol, is a critical component of its preclinical development. These in vivo studies in animal models are designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding these processes is fundamental to bridging the gap between preclinical and clinical research, offering insights into the biotransformation pathways and the disposition of the drug and its metabolites within a biological system. The use of a deuterated version like this compound provides a valuable tool for these assessments, particularly in mass balance and metabolite identification studies.

The selection of an appropriate animal model is a pivotal step in the preclinical evaluation of this compound's metabolism. The primary goal is to choose a species whose metabolic pathways for this class of compounds are most similar to those in humans. nih.gov For β2-adrenergic agonists, rodents (rats and mice) and non-rodents (dogs or monkeys) are often considered. nih.gov

The rationale for selecting a particular species is based on comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans. researchgate.net These studies help identify interspecies variations in metabolic pathways such as oxidation, glucuronidation, and sulfation, which are common for phenolic compounds like Broxaterol. nih.govnih.gov For instance, if a specific cytochrome P450 (CYP) enzyme is the primary route of metabolism in humans, the selected animal model should express a homologous enzyme that metabolizes this compound in a similar manner. nih.gov

Species-specific responses to beta-adrenergic agonists are also a consideration, as the distribution and subtypes of beta-receptors can vary between species. msdvetmanual.com While rodents are frequently used due to practical and economic reasons, dogs or non-human primates may be chosen if their metabolic profile for similar compounds more closely resembles that of humans. nih.govnih.gov The ultimate choice of species aims to provide the most predictive data for human pharmacokinetics and metabolism.

Excretion and mass balance studies are essential for determining the routes and rates of elimination of this compound and its metabolites from the body. bioivt.comnih.gov The use of a stable isotope-labeled compound like this compound is highly advantageous for these studies, as it allows for the differentiation of the administered drug and its metabolites from endogenous compounds, facilitating accurate quantification.

In a typical study, a single dose of this compound is administered to the selected animal model, and excreta (urine and feces) are collected over a defined period until the majority of the administered dose is recovered. frontiersin.org The total radioactivity in these samples is measured to determine the percentage of the dose excreted through each route. nih.govfrontiersin.org

A comprehensive mass balance study aims for a recovery of ≥90% of the administered dose to provide a clear picture of the drug's elimination. nih.gov The data from such a study would illustrate the primary route of excretion for this compound related material. For many similar compounds, renal excretion is a significant pathway. nih.gov

Below is a hypothetical data table representing the cumulative mean excretion of this compound and its metabolites in a preclinical animal model.

| Time Post-Dose (hours) | Mean Cumulative Excretion in Urine (% of Dose) | Mean Cumulative Excretion in Feces (% of Dose) | Total Mean Cumulative Excretion (% of Dose) |

|---|---|---|---|

| 24 | 65.2 | 15.8 | 81.0 |

| 48 | 72.5 | 18.3 | 90.8 |

| 72 | 74.1 | 18.9 | 93.0 |

| 96 | 74.8 | 19.1 | 93.9 |

| 120 | 75.1 | 19.2 | 94.3 |

Understanding the distribution of this compound and its metabolites into various tissues is crucial for assessing potential target organ accumulation and for correlating pharmacokinetic data with pharmacodynamic effects. frontiersin.org Following administration of this compound to animal models, tissues are collected at various time points to determine the concentration of the parent compound and its metabolites. nii.ac.jpmdpi.com

Techniques such as quantitative whole-body autoradiography (QWBA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tissue homogenates are employed for this purpose. frontiersin.orgfrontiersin.org These methods provide quantitative data on the extent of distribution into tissues like the lungs (a primary target for a β2-agonist), liver, kidneys, heart, and brain. frontiersin.orgmdpi.com

The analysis reveals which tissues have the highest concentrations of drug-related material and how quickly the substance is cleared from these tissues. nii.ac.jp For a β2-agonist, higher concentrations might be expected in the lungs and organs involved in metabolism and excretion, such as the liver and kidneys. frontiersin.org

The following interactive table provides a hypothetical representation of the tissue distribution of this compound in a preclinical model at different time points after administration.

| Tissue | Concentration at 1 hour (ng-equivalents/g) | Concentration at 8 hours (ng-equivalents/g) | Concentration at 24 hours (ng-equivalents/g) |

|---|---|---|---|

| Lungs | 1250.5 | 450.2 | 85.7 |

| Liver | 980.3 | 310.8 | 50.1 |

| Kidneys | 2500.1 | 800.6 | 150.4 |

| Heart | 350.7 | 120.9 | 25.3 |

| Brain | 50.2 | 15.4 | 2.1 |

| Plasma | 450.6 | 150.3 | 30.9 |

Preclinical Pharmacological and Mechanistic Research with Broxaterol D9

Comparative Pharmacokinetic Analysis of Broxaterol and Broxaterol-d9 in Preclinical Models

To understand the potential advantages of this compound, a comparative pharmacokinetic study with its non-deuterated counterpart, Broxaterol, would be essential.

Absorption, Distribution, and Elimination Characteristics

Information regarding the absorption, distribution, and elimination of this compound is not available. Such studies in preclinical models would typically involve administering the compound and measuring its concentration in plasma and various tissues over time to determine key parameters.

Assessment of Isotope Effects on Pharmacokinetic Parameters (e.g., Clearance, Half-Life)

The primary rationale for developing a deuterated compound like this compound would be to leverage the kinetic isotope effect to improve its pharmacokinetic properties. However, no data has been published to confirm or quantify this effect for this compound. A comparative analysis would be required to determine if deuteration leads to a statistically significant difference in clearance and half-life between Broxaterol and this compound.

Interactive Data Table: Hypothetical Comparative Pharmacokinetic Parameters No public data is available for this compound. The following table is a template for the kind of data that would be generated from preclinical studies.

Receptor Binding and Ligand-Target Interaction Studies of this compound

The pharmacological activity of this compound is presumed to be mediated through its interaction with β2-adrenergic receptors.

In Vitro Receptor Affinity and Selectivity Studies

There are no published studies on the in vitro receptor affinity and selectivity of this compound. Such research would involve radioligand binding assays to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor and a panel of other receptors to assess its selectivity.

Investigating Potential Isotope Effects on Binding Kinetics and Thermodynamics

It is generally assumed that deuterium (B1214612) substitution does not significantly alter receptor binding affinity, as this is primarily governed by the molecule's shape and electronic properties. However, subtle isotope effects on binding kinetics (association and dissociation rates) and thermodynamics could exist. To date, no such investigations for this compound have been made public.

Interactive Data Table: Hypothetical Receptor Binding Affinity No public data is available for this compound. The following table is a template for the kind of data that would be generated from in vitro studies.

Mechanistic Insights into Broxaterol Action through Deuterium Labeling

Deuterium-labeled compounds can be valuable tools for elucidating metabolic pathways and mechanisms of drug action. By strategically placing deuterium atoms at sites of metabolism, researchers can study how the parent compound is broken down. However, no studies have been published that utilize this compound for such mechanistic investigations into the action of Broxaterol.

Probing Enzyme-Substrate Interactions and Catalytic Mechanisms

While the β2-adrenergic receptor is a G-protein-coupled receptor (GPCR) and not a classical enzyme with a catalytic cycle, the principles of studying ligand-receptor interactions share similarities with enzyme-substrate analyses. wikipedia.org The use of isotopically labeled ligands like this compound is instrumental in elucidating the binding kinetics, residence time, and the subtle forces governing the interaction with the receptor's binding pocket.

Deuterium labeling in this compound can influence the metabolic stability of the compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, making deuterated compounds valuable for pharmacokinetic studies.

In the context of receptor interaction, this compound can be used in advanced analytical techniques to precisely measure binding affinity and dissociation rates. Techniques such as surface plasmon resonance (SPR) or radioligand binding assays, when used with a deuterated standard, can provide high-resolution data on how the ligand engages with the receptor. While specific studies detailing the use of this compound for this purpose are not prevalent in publicly accessible literature, the methodology is a staple in modern drug discovery.

Illustrative Data Table: Comparative Binding Kinetics

The following table illustrates the type of data that could be generated from a comparative study between Broxaterol and this compound, highlighting the subtle differences in binding kinetics that deuterium labeling might reveal.

| Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |

| Broxaterol | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| This compound | 1.4 x 10⁵ | 2.5 x 10⁻⁴ | 1.8 |

This table is for illustrative purposes to show the type of data generated in such studies.

Understanding Conformational Changes and Dynamics through Deuterium Incorporation

A primary application for deuterated compounds in GPCR research is in the study of receptor dynamics and conformational changes upon ligand binding. nih.govstjude.org Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are particularly powerful for this purpose. nih.gov HDX-MS measures the rate at which amide hydrogens on the protein's backbone exchange with deuterium from the surrounding solvent. nih.gov The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. nih.gov

When a ligand like this compound binds to the β2-adrenergic receptor, it induces specific conformational changes necessary for signal transduction. stjude.org These structural shifts alter the local environment of various regions of the receptor, either exposing or shielding certain amide hydrogens from the solvent.

The HDX-MS process in this context would involve:

Incubating the β2-adrenergic receptor in a deuterated buffer in both the presence and absence of this compound.

At various time points, the exchange reaction is quenched by lowering the pH and temperature.

The receptor is then proteolytically digested into smaller peptides.

The mass of these peptides is measured using mass spectrometry to determine the amount of deuterium uptake.

By comparing the deuterium uptake in the receptor with and without this compound bound, researchers can identify which specific regions of the receptor are impacted by ligand binding. For instance, a decrease in deuterium exchange in a particular peptide suggests that this region has become more structured or less solvent-accessible upon agonist binding, indicating its involvement in the conformational change that leads to receptor activation. nih.govacs.org This provides invaluable insights into the allosteric mechanisms of receptor activation. nih.gov

Illustrative Data Table: Differential Deuterium Uptake in β2-Adrenergic Receptor Peptides

This table provides a hypothetical example of HDX-MS data, showing how different regions of the receptor might respond to this compound binding.

| Peptide Sequence (Receptor Region) | % Deuterium Uptake (Unbound) | % Deuterium Uptake (this compound Bound) | Change in Uptake | Implied Structural Change |

| VFLGLL... (Transmembrane Helix 3) | 65% | 45% | -20% | Increased ordering/Shielding |

| TKEVTR... (Intracellular Loop 2) | 80% | 82% | +2% | Minimal change |

| LKTLCV... (Extracellular Loop 1) | 50% | 51% | +1% | Minimal change |

| YRSKFE... (Transmembrane Helix 6) | 72% | 50% | -22% | Increased ordering/Shielding |

This table is for illustrative purposes to demonstrate the principles of HDX-MS analysis.

The insights gained from such studies are crucial for understanding the molecular basis of agonist efficacy and for the rational design of new drugs with specific signaling profiles. acs.org

Computational and Theoretical Studies on Broxaterol D9

Quantum Mechanical Calculations of Carbon-Deuterium Bond Properties

Quantum mechanical (QM) calculations are fundamental to understanding the core physicochemical changes that occur when a hydrogen atom is replaced by a deuterium (B1214612) atom. These calculations provide a bottom-up explanation for the kinetic isotope effect (KIE), which is central to the benefits of deuteration. The primary focus of QM studies on Broxaterol-d9 is the properties of its Carbon-Deuterium (C-D) bonds compared to the native Carbon-Hydrogen (C-H) bonds.

At the quantum level, the C-D bond exhibits a lower zero-point energy (ZPE) than a C-H bond. This is because the greater mass of deuterium leads to a lower vibrational frequency for the C-D stretching mode. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond dissociation energy is the primary driver of the primary kinetic isotope effect, where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond.

Computational studies employ methods like Density Functional Theory (DFT) to model these properties. For a molecule like this compound, calculations would focus on the nine deuterated positions, particularly those susceptible to metabolic attack. Theoretical calculations can precisely quantify the differences in vibrational frequencies and bond dissociation energies. plos.org These studies can also model the "Ubbelohde effect," where the altered vibrational properties of the deuterated bond can lead to subtle changes in hydrogen bonding (or in this case, deuterium bonding) strength and geometry within the receptor binding pocket, potentially altering binding affinity. plos.org

Table 1: Theoretical Comparison of C-H and C-D Bond Properties at a Hypothetical Metabolic Site on Broxaterol

| Property | C-H Bond | C-D Bond | Predicted Impact |

| Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | Lower energy state |

| Zero-Point Energy (kJ/mol) | Higher | Lower | Increased bond stability |

| Bond Dissociation Energy (kJ/mol) | Lower | Higher | Higher activation energy for cleavage |

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Deuterated Analogs

Molecular dynamics (MD) simulations offer a powerful lens to study how deuteration affects the dynamic behavior of this compound and its interaction with its biological target, the β2-adrenergic receptor. nih.govresearchgate.net These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and the stability of the ligand-receptor complex. nih.gov

For this compound, MD simulations can explore whether the increased mass at the deuterated positions alters the conformational ensemble of the molecule in solution or within the receptor's binding pocket. While the equilibrium geometry is largely unchanged, the vibrational dynamics are different. These subtle changes could influence the kinetics of binding and unbinding from the receptor.

Key analyses in these simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A lower, stable RMSD for the ligand within the binding pocket suggests a more stable binding mode. ijbiotech.commdpi.com Simulations might compare the RMSD of the Broxaterol-receptor complex versus the this compound-receptor complex to identify differences in binding stability.

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms over the course of the simulation. This can highlight regions of flexibility. mdpi.com Comparing the RMSF of the ligand atoms can reveal if deuteration restricts the motion of certain parts of the molecule, potentially leading to a more favorable, rigid binding conformation.

Studies on the β2-adrenergic receptor itself, sometimes using partially deuterated proteins for NMR studies, have shown that the receptor is a highly dynamic entity. researchgate.netplos.org MD simulations can elucidate how a deuterated agonist like this compound might modulate these dynamics, potentially favoring an active receptor conformation. plos.orgpitt.edu

Table 2: Hypothetical Molecular Dynamics Simulation Results for Ligand-Receptor Complex Stability

| Ligand | Average RMSD of Ligand (nm) | Interpretation |

| Broxaterol | 0.25 ± 0.05 | Stable binding |

| This compound | 0.18 ± 0.03 | Potentially higher stability in binding pocket |

In Silico Prediction of Metabolic Soft Spots and Deuteration Impact on Metabolism

A primary application of deuteration in drug design is to block or slow down metabolic pathways that lead to rapid clearance or the formation of unwanted metabolites. nih.gov In silico tools are instrumental in identifying these metabolic "soft spots" on a molecule. researchgate.net

The process begins with software programs like MetaSite, SMARTCyp, or others, which use knowledge-based systems or machine learning models trained on vast datasets of known drug metabolism pathways. nih.govresearchgate.net These programs analyze the structure of Broxaterol and, considering the reactivity of different sites with major metabolic enzymes like Cytochrome P450 (CYP), predict the most probable sites of metabolism (SOM). researchgate.netresearchgate.net Common metabolic reactions include N-dealkylation, O-dealkylation, and hydroxylation of aliphatic or aromatic rings.

Once the soft spots are identified, they become prime candidates for deuteration. By replacing hydrogen with deuterium at a metabolically labile position, the rate of metabolism at that site can be significantly reduced due to the kinetic isotope effect. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. nih.gov Computational models can predict the likelihood of "metabolic switching," where blocking one pathway may increase metabolism at a secondary site. nih.gov The design of this compound would have been guided by such predictions, with deuterium atoms placed at the nine positions deemed most likely to undergo metabolic transformation.

Table 3: Predicted Metabolic Soft Spots for Broxaterol and the Rationale for Deuteration

| Potential Soft Spot (Atom Position) | Predicted Metabolic Reaction | In Silico Tool | Rationale for Deuteration |

| tert-Butyl methyl groups | Hydroxylation | MetaSite/SMARTCyp | High accessibility and presence of multiple C-H bonds make this a likely site for CYP-mediated oxidation. |

| Ethanolamine side chain | N-dealkylation | MetaSite | The bond adjacent to the nitrogen is a common site for oxidative cleavage. |

| Isoxazole (B147169) ring | Ring opening/hydroxylation | Various SOM predictors | Heterocyclic rings can be susceptible to metabolic transformation. |

Cheminformatics and Machine Learning Approaches for Deuterium Effects

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the prediction of complex biological properties from chemical structures. nih.govmdpi.com While still an emerging area, ML models can be developed to predict the multifaceted effects of deuteration beyond just the KIE.

Such an approach would involve several steps:

Data Curation: A large dataset would be assembled containing pairs of non-deuterated and deuterated compounds, along with experimentally measured data on their properties (e.g., metabolic stability, receptor binding affinity, cell permeability, toxicity).

Molecular Representation: The molecules would be converted into machine-readable formats. This is done using molecular descriptors or fingerprints, which are numerical representations of a molecule's topological, physicochemical, or electronic features. Specific descriptors could be developed to encode the position and number of deuterium atoms.

Model Training: A machine learning algorithm, such as a random forest, support vector machine, or a deep neural network, would be trained on this dataset. nih.gov The model learns the complex, non-linear relationships between the structural features (including deuteration) and the observed biological outcomes.

Prediction: Once trained, the model could be used to predict the effects of deuterating Broxaterol at various positions. This could help prioritize which deuterated analogs to synthesize and test, potentially identifying non-obvious positions where deuteration might confer a benefit, such as altering receptor residence time or improving selectivity. andreasbender.de These models can also help flag potential liabilities, moving beyond simple assumptions about metabolic stability. rsc.org

Table 4: Conceptual Framework for a Machine Learning Model Predicting Deuteration Effects

| Input Features | Predicted Output (Δ Property) |

| Molecular Fingerprints (e.g., ECFP4) | Δ Metabolic Half-life (t₁/₂) |

| Physicochemical Descriptors (logP, TPSA) | Δ Binding Affinity (Ki) |

| Deuteration Position Vector (e.g., [0,1,1,0...]) | Δ Off-target Activity |

| Quantum Mechanical Descriptors (e.g., ZPE) | Δ Permeability (Papp) |

Future Directions and Emerging Research Opportunities

Advancements in Automated Synthesis and High-Throughput Deuteration

The efficient and precise synthesis of deuterated compounds like Broxaterol-d9 is paramount for facilitating advanced research. Future efforts will likely move away from traditional batch-type deuteration methods, which can be complex and costly, towards more streamlined and sustainable approaches. bionauts.jp

Continuous flow chemistry is a promising direction, offering precise control over reaction conditions and enabling the safe handling of reagents like deuterium (B1214612) gas, which can be generated in-situ from deuterated water (D₂O). colab.wsthalesnano.com Systems such as the H-Cube® continuous flow reactor can produce high-purity deuterated compounds with high yields by electrolyzing D₂O, thus avoiding the logistical challenges of handling deuterium gas cylinders. thalesnano.com Furthermore, iterative continuous-flow processes, where a reaction mixture is recirculated, can achieve exceptionally high isotopic purity (>95%) at specific molecular sites, a critical requirement for developing next-generation deuterated drugs. nih.gov Another innovative approach is the development of deuterated flow synthesis systems that operate at ambient pressure and room temperature, minimizing environmental impact and waste. bionauts.jp

To accelerate the discovery and optimization of deuteration strategies, high-throughput screening (HTS) methodologies will be indispensable. HTS leverages automation and robotics to test vast libraries of catalysts and reaction conditions in parallel. ukri.org This approach can rapidly identify the most efficient methods for selective deuterium incorporation into complex molecules like Broxaterol. The development of novel catalysts, such as ruthenium nanoparticles, further expands the toolkit for efficient hydrogen-isotope exchange reactions under mild conditions. nih.gov

| Technology | Principle | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Continuous Flow Chemistry | Reactants are continuously pumped through a reactor. | Precise control, enhanced safety, high efficiency, potential for in-situ D₂ gas generation. colab.wsthalesnano.com | Enables scalable, safe, and high-purity synthesis. |

| Iterative Flow Process (Recirculation) | Reaction mixture is passed through the catalytic system multiple times in a closed loop. | Achieves very high isotopic enrichment (>95%) at specific sites. nih.gov | Ensures high isotopic purity required for clinical applications and precise tracing studies. |

| Electrochemical Flow Synthesis | Uses an electrochemical cell with a proton-conducting membrane to facilitate deuteration. | Low environmental impact, ambient temperature/pressure, reusable D₂O. bionauts.jp | Offers a sustainable and cost-effective synthesis route. |

| High-Throughput Screening (HTS) | Automated testing of numerous reaction conditions or catalysts in parallel. | Rapid optimization of synthesis protocols and discovery of novel catalysts. ukri.org | Accelerates the development of the most efficient deuteration strategy for the molecule. |

Integration of Omics Technologies with Stable Isotope Tracing for Comprehensive Pathway Analysis

Stable isotope tracing is a powerful technique for elucidating the metabolic fate of molecules within a biological system. nih.govnih.gov By replacing hydrogen with deuterium, this compound can be used as a tracer to map its absorption, distribution, metabolism, and excretion (ADME) pathways with high precision. nih.govresearchgate.net The integration of this tracing approach with "omics" technologies—such as metabolomics and proteomics—offers an unprecedented opportunity for a holistic understanding of the drug's biological activity.

In a typical study, a biological system is exposed to this compound, and downstream metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The presence and pattern of the deuterium label in various metabolites provide direct information about the activity of specific metabolic pathways. nih.gov

Metabolomics: This approach can identify and quantify the full spectrum of metabolites derived from this compound. As a β2-agonist, Broxaterol is known to influence biochemical pathways related to glucose production, insulin release, and lipolysis. nih.gov Stable isotope tracing can reveal precisely how this compound modulates these pathways, potentially identifying new therapeutic targets or explaining inter-individual variability in drug response.

Proteomics: Isotope labeling is a cornerstone of quantitative proteomics. nih.govacs.org While this compound itself is a small molecule, its effects on protein expression and turnover can be studied. For instance, researchers can investigate how the drug alters the expression of receptors, enzymes, and signaling proteins involved in the β-adrenergic pathway.

Exposomics: This emerging field studies the totality of environmental exposures. Chemical isotope labeling (CIL) combined with MS is increasingly used to improve the sensitivity and accuracy of analyzing xenobiotics and their metabolites. chromatographyonline.comresearchgate.net this compound can serve as a stable isotope-labeled internal standard (SILS) for quantifying the parent drug and its metabolites in complex biological samples, enhancing the accuracy of pharmacokinetic studies. nih.gov

This integrated approach can elucidate not only the direct metabolic pathways of this compound but also its broader impact on cellular metabolism, providing a comprehensive systems-level view of its mechanism of action. nih.gov

| Omics Field | Application of this compound | Potential Insights |

|---|---|---|

| Metabolomics | As a metabolic tracer to follow its biotransformation. | Elucidation of metabolic pathways, identification of novel metabolites, understanding of drug-induced metabolic shifts (e.g., in glucose metabolism). nih.govbiorxiv.org |

| Proteomics | To study the drug's effect on protein expression and turnover. | Quantification of changes in receptor density, signaling proteins, and metabolic enzymes in response to treatment. nih.gov |

| Pharmacokinetics (ADME) | As a tool to precisely track the drug and its metabolites through the body. | Improved understanding of absorption, distribution, metabolism, and excretion profiles due to deuteration. nih.govresearchgate.net |

| Exposomics | As a stable isotope-labeled internal standard (SILS). | Highly accurate quantification of Broxaterol and its metabolites in complex biological matrices for exposure and toxicology studies. nih.gov |

Novel Applications of this compound in Preclinical Disease Models

The primary therapeutic application of β2-adrenergic agonists is in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govwikipedia.org Preclinical animal models are essential for understanding the pathophysiology of these diseases and for evaluating new therapeutics. nih.gov The use of this compound in these models offers distinct advantages, primarily related to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic processes, potentially improving a drug's pharmacokinetic profile. nih.gov

Various animal models have been established to replicate key features of human COPD, including chronic inflammation, airway remodeling, and emphysema. monash.edunih.gov These models commonly involve exposing rodents (mice, rats, guinea pigs) or other species to inducers like cigarette smoke, lipopolysaccharide (LPS), or elastase. nih.govtobaccoinduceddiseases.org

By administering this compound in these models, researchers can:

Perform detailed pharmacokinetic and metabolism studies: The improved metabolic stability of deuterated compounds can lead to a longer half-life and altered metabolite profiles. researchgate.net Using this compound in COPD models allows for a direct comparison of its ADME properties against its non-deuterated counterpart, quantifying the benefits of deuteration in a disease-relevant context.

Investigate tissue distribution: High-resolution mass spectrometry can be used to trace the accumulation of this compound and its deuterated metabolites in target tissues, such as the lungs, versus off-target tissues where adverse effects might occur.

Evaluate long-term efficacy and target engagement: A potentially longer half-life could translate to more sustained receptor activation and improved therapeutic outcomes. Preclinical models provide a platform to test whether the modified pharmacokinetics of this compound lead to superior control of bronchoconstriction or inflammation over extended periods.

The insights gained from these preclinical studies are crucial for validating the "deuterium switch" strategy for Broxaterol and for designing more effective clinical trials. nih.gov

Development of Next-Generation Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds and their metabolites requires highly sensitive and specific analytical techniques. The development of next-generation analytical platforms, particularly in mass spectrometry and chromatography, is critical for advancing research on this compound.

Modern analytical instrumentation is evolving to provide greater resolution, accuracy, and throughput. congruencemarketinsights.com High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) systems, are essential for distinguishing between isotopologues and accurately measuring the degree of deuterium incorporation. mdpi.com When coupled with liquid chromatography (LC-MS), these systems can separate and quantify this compound and its metabolites from complex biological matrices with high sensitivity. mdpi.com

Future analytical platforms will increasingly incorporate:

Advanced Data Processing: The large datasets generated by omics studies require sophisticated bioinformatic tools. AI-driven process control and machine learning algorithms are being applied to analyze complex MS data, identify novel metabolites, and discern subtle metabolic shifts. congruencemarketinsights.com

Automation and High-Throughput Analysis: Automated sample handling and data acquisition systems are crucial for screening large numbers of samples, as required in HTS and preclinical studies. ukri.org This includes automated purification lines and real-time purity sensors to ensure the quality of deuterated standards. congruencemarketinsights.com

Multi-Attribute Monitoring: Next-generation platforms will move towards monitoring multiple molecular attributes simultaneously. For instance, dual-isotope labeling, combining deuterium with other stable isotopes like ¹³C or ¹⁵N, enables more precise molecular tracing in advanced pharmacological research. congruencemarketinsights.com

Enhanced Sensitivity: Techniques like cryogenic gas chromatography are being developed to improve the detection limits for impurities in high-purity deuterated materials, ensuring the quality and reliability of research compounds. researchgate.netiaea.org High-sensitivity detection methods are also vital for applications like breath analysis, where deuterated reporter molecules could be used as non-invasive diagnostic probes. youtube.com

These advanced analytical capabilities are not merely supportive but are enabling technologies that will unlock the full potential of using this compound as a research tool in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing Broxaterol-d9 in academic research?

- Answer: Synthesis of this compound requires isotopic labeling protocols (e.g., deuterium incorporation via catalytic exchange), validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and structural integrity. Characterization should include stability studies under varying pH and temperature conditions, with data recorded in compliance with analytical standards (e.g., ICH Q2 guidelines) . Ethical clearance is mandatory for handling deuterated compounds, particularly when used in preclinical models .

Q. How can researchers validate the accuracy of this compound as an internal standard in quantitative assays?

- Answer: Validation requires comparative analysis using non-deuterated Broxaterol to assess isotopic interference. Key parameters include:

- Linearity: R² ≥ 0.99 across a defined concentration range.

- Precision: Intra-day and inter-day CV ≤ 15%.

- Recovery: 85–115% in spiked biological matrices (e.g., plasma, tissue homogenates).

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to minimize cross-talk .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Follow OSHA and institutional guidelines for deuterated compounds:

- Use fume hoods for synthesis and weighing.

- Conduct regular air monitoring for isotopic contamination.

- Document Material Safety Data Sheets (MSDS) with hazard identifiers (e.g., flammability, reactivity) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in cross-study analyses?

- Answer: Discrepancies often arise from interspecies variability (e.g., human vs. rodent cytochrome P450 isoforms). Apply the following:

- Replication: Repeat experiments under standardized conditions (pH 7.4, 37°C).

- Statistical models: Use mixed-effects models to account for batch variability.

- Meta-analysis: Aggregate data from peer-reviewed studies (exclude non-validated methods) and assess heterogeneity via I² statistics .

Q. What experimental designs are optimal for studying this compound’s receptor-binding kinetics in competitive assays?

- Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with the following controls:

- Negative control: Non-deuterated Broxaterol to isolate isotopic effects.

- Positive control: Known agonists/antagonists (e.g., β2-adrenergic ligands).

Report binding affinity (Kd) and enthalpy changes (ΔH) with error margins (±SEM) .

Q. How can researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for translational studies?

- Answer: Integrate physiologically based pharmacokinetic (PBPK) models with in vitro-in vivo extrapolation (IVIVE):

- Input parameters: Hepatic clearance rates, tissue:plasma partition coefficients.

- Validation: Compare simulated vs. observed AUC(0–24h) in preclinical species.

Use software like GastroPlus or Simcyp for simulations, citing version-specific algorithms .

Methodological Frameworks for Rigorous Research

- Research question formulation: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s mechanisms over descriptive analyses .

- Data contradiction resolution: Use triangulation (primary experiments, secondary literature, expert consultation) to validate findings .

- Ethical compliance: Document IRB approvals for human-derived samples and adhere to ARRIVE guidelines for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.